N-Acetyl L-Thyroxine-d3
Description
Properties
Molecular Formula |
C₁₇H₁₀D₃I₄NO₅ |
|---|---|
Molecular Weight |
821.93 |
Synonyms |
N-Acetyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-d3; _x000B_N-Acetyl-L-thyroxine-d3; N-Acetylthyroxine-d3; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity of N Acetyl L Thyroxine D3 for Research Applications
Chemical Synthesis Pathways for Introducing Deuterium (B1214612) Labeling into the Thyroxine Scaffold
The introduction of deuterium into the complex thyroxine scaffold can be achieved through several synthetic strategies. The choice of method depends on the desired position of the deuterium label and the required level of isotopic enrichment.
One common approach is Hydrogen Isotope Exchange (HIE) . This method involves the exchange of hydrogen atoms with deuterium atoms on a pre-existing thyroxine or thyroxine-precursor molecule. HIE reactions are often catalyzed by metals such as Palladium (Pd) or Raney Nickel. x-chemrx.comnih.gov For instance, using a catalyst like Pd/C in the presence of a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), can facilitate the exchange of specific hydrogen atoms on the aromatic rings of the thyroxine structure. nih.gov The efficiency and regioselectivity of the exchange can be influenced by reaction conditions, including temperature, pressure, and the choice of catalyst. x-chemrx.com
Another pathway involves a "bottom-up" synthesis using deuterated starting materials. This method provides greater control over the specific location of the deuterium labels. The synthesis of the thyroxine scaffold itself is a multi-step process, often starting from simpler precursors like L-tyrosine. blucher.com.br By using a deuterated version of L-tyrosine or other key intermediates in the synthetic route, deuterium can be incorporated into specific, non-exchangeable positions on the molecule's carbon framework. While this method can be more labor-intensive, it ensures the stability of the label and precise positional incorporation.
Strategies for N-Acetylation and Positional Deuterium Incorporation in L-Thyroxine Derivatives
The synthesis of N-Acetyl L-Thyroxine-d3 specifically involves two key chemical transformations: the N-acetylation of the primary amine of L-thyroxine and the incorporation of three deuterium atoms. The most direct and widely used strategy for creating the "d3" variant is to introduce the deuterium label via the acetyl group itself.
This is achieved by using a deuterated acetylating agent to react with the amino group of the L-thyroxine starting material. Common deuterated reagents for this purpose include acetyl-d3 chloride (CD₃COCl) or acetic-d6 anhydride (B1165640) ((CD₃CO)₂O) . The reaction involves the nucleophilic attack of the amino group of L-thyroxine on the electrophilic carbonyl carbon of the deuterated acetylating agent, resulting in the formation of a stable amide bond and the desired N-(acetyl-d3)-L-thyroxine product.
This approach is highly efficient and ensures that the three deuterium atoms are located specifically on the methyl group of the N-acetyl moiety. This specific placement is advantageous for its use as an internal standard, as the deuterium atoms are in a stable position and provide a clear +3 mass unit shift in mass spectrometry analysis compared to the unlabeled analog.
Rigorous Purification and Isotopic Purity Assessment of this compound for High-Precision Research
Ensuring the chemical and isotopic purity of this compound is critical for its application in high-precision research. After synthesis, the crude product must undergo rigorous purification to remove unreacted starting materials, non-deuterated N-Acetyl L-Thyroxine, and other reaction byproducts.
Purification Techniques: High-Performance Liquid Chromatography (HPLC) is a primary method for purifying the final compound. researchgate.net By selecting appropriate columns and mobile phase compositions, HPLC can effectively separate the desired deuterated product from closely related impurities. Other chromatographic techniques, such as gel chromatography, may also be employed depending on the scale and specific impurities present. nih.gov
Isotopic Purity and Structural Assessment: A combination of advanced analytical techniques is used to confirm the identity, chemical purity, and isotopic fidelity of the final product. nih.gov
Mass Spectrometry (MS): This is a fundamental technique to confirm the successful incorporation of deuterium. High-resolution mass spectrometry can precisely measure the mass of the molecule, verifying the expected mass increase of three units due to the three deuterium atoms. Tandem mass spectrometry (MS/MS) can further confirm the location of the label by analyzing the fragmentation patterns of the molecule. nih.gov
¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of this compound, the characteristic singlet signal for the methyl protons of the acetyl group would be absent, confirming the successful deuteration at this position.
¹³C-NMR (Carbon NMR): This technique confirms that the carbon skeleton of the molecule is correct.
Quantitative NMR (qNMR): This powerful method can be used to determine the absolute purity of the compound by comparing its NMR signal intensity to that of a certified internal standard of known purity. nih.gov
The combination of these methods ensures that the this compound meets the high standards of purity and isotopic enrichment required for its use as a reliable internal standard in demanding analytical applications.
Interactive Table: Analytical Techniques for Quality Assessment
| Technique | Purpose | Key Findings for this compound |
|---|---|---|
| HPLC | Chemical Purification & Purity Check | A single, sharp peak indicating high chemical purity. researchgate.net |
| Mass Spectrometry (MS) | Confirmation of Deuterium Incorporation & Molecular Weight | Molecular ion peak shifted by +3 m/z compared to the unlabeled analog. nih.gov |
| ¹H-NMR Spectroscopy | Structural Confirmation & Location of Deuterium | Absence of the methyl proton signal of the acetyl group. |
| Quantitative NMR (qNMR) | Absolute Purity Determination | Provides a precise purity value traceable to SI units. nih.gov |
Analytical Applications of N Acetyl L Thyroxine D3 in Quantitative Bioanalysis
Development of Robust Mass Spectrometry-Based Assays for Thyroid Hormone Metabolites and Analogs
The quantification of thyroid hormones and their metabolites is challenging due to their complex biological matrices and low physiological concentrations. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), has emerged as a superior alternative to traditional immunoassays, offering enhanced specificity and accuracy. nih.govnih.gov The development of these methods relies heavily on the use of stable isotope-labeled internal standards, such as N-Acetyl L-Thyroxine-d3, to ensure reliability.
Principles and Implementation of Isotope Dilution Mass Spectrometry (IDMS) Utilizing this compound
Isotope Dilution Mass Spectrometry (IDMS) is considered a reference measurement procedure for the accurate determination of thyroid hormones. nih.gov This technique involves adding a known quantity of a stable isotope-labeled compound, like this compound, to a sample prior to processing and analysis. nih.gov This "spike" acts as an internal standard that co-elutes with the unlabeled, endogenous analyte (N-Acetyl L-Thyroxine).
Because the deuterated standard is chemically identical to the analyte, it experiences the same variations during sample preparation, such as extraction inefficiencies, and the same ionization effects within the mass spectrometer's ion source. nih.govresearchgate.net By measuring the ratio of the mass spectral signal of the endogenous analyte to that of the known amount of the labeled internal standard, precise and accurate quantification can be achieved, effectively correcting for sample loss and matrix-induced signal suppression or enhancement. nih.gov In practice, a solution containing a precise concentration of this compound is added to biological samples (e.g., serum, cell lysates) at the beginning of the workflow, which typically involves protein precipitation and/or solid-phase extraction. nih.govendocrine-abstracts.org
Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for this compound Quantification
Effective quantification using LC-MS/MS requires careful optimization of both chromatographic separation and mass spectrometric detection. For compounds like this compound, reverse-phase chromatography is commonly employed, utilizing C18 columns to separate the analyte from other matrix components. nih.govresearchgate.net Gradient elution with solvents such as methanol or acetonitrile mixed with water, often containing additives like formic acid, facilitates sharp peak shapes and efficient separation. nih.govresearchgate.net
In the mass spectrometer, parameters are optimized to achieve maximum sensitivity and specificity. This is typically done in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov For this compound and its unlabeled counterpart, distinct precursor-to-product ion transitions are established. The +3 Da mass difference ensures that the internal standard does not interfere with the analyte's signal.
Below is an interactive table showing hypothetical, yet typical, LC-MS/MS parameters for the analysis of N-Acetyl L-Thyroxine alongside its deuterated internal standard.
| Parameter | N-Acetyl L-Thyroxine (Analyte) | This compound (Internal Standard) |
| Formula | C₁₇H₁₃I₄NO₅ | C₁₇H₁₀D₃I₄NO₅ |
| Molecular Weight | 818.9 g/mol | 821.9 g/mol |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (Q1) m/z | 818.7 | 821.7 |
| Product Ion (Q3) m/z | 772.7 (Loss of COOH) | 775.7 (Loss of COOH) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimized value (e.g., -35 eV) | Optimized value (e.g., -35 eV) |
| Column Type | C18 Reverse-Phase | C18 Reverse-Phase |
| Mobile Phase | Water/Methanol with 0.1% Formic Acid | Water/Methanol with 0.1% Formic Acid |
Utility of Derivatization Techniques to Enhance Detection Sensitivity and Specificity of this compound
For some bioanalytical applications, the native sensitivity of an analyte may be insufficient for detection at very low concentrations. Chemical derivatization is a strategy used to modify the analyte to improve its chromatographic behavior or, more commonly, its ionization efficiency in the mass spectrometer. researchgate.net For thyroid hormones and their metabolites, which contain phenolic hydroxyl and amino groups, derivatization is a viable option. acs.org
A common technique is dansylation, where dansyl chloride reacts with these functional groups. acs.org This modification can significantly enhance the signal in electrospray ionization (ESI) positive mode, sometimes by more than tenfold, by introducing a readily ionizable group. acs.org The fragmentation of the dansylated analyte often yields characteristic product ions, further increasing the specificity of the assay. acs.org
While derivatization is less commonly reported for N-acetylated metabolites compared to primary hormones like T3 and T4, the principle remains applicable. If an assay requires sub-picogram detection limits for N-Acetyl L-Thyroxine, a derivatization step could be developed. The process would involve reacting both the endogenous analyte and the this compound internal standard with the derivatizing agent, ensuring that both are modified similarly to maintain the validity of the isotope dilution method.
Validation Frameworks for this compound-Based Analytical Methods in Preclinical and In Vitro Research
Before an analytical method can be used to generate reliable data for preclinical or in vitro studies, it must undergo a rigorous validation process. nih.govnih.gov This process demonstrates that the method is accurate, precise, and suitable for its intended purpose. Validation frameworks, often based on guidelines from regulatory bodies, are applied to assays utilizing this compound as an internal standard.
Key validation parameters include:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov
Linearity and Range: The concentration range over which the assay is accurate and precise. Calibration curves should have a correlation coefficient (r²) greater than 0.99. nih.govnih.gov
Accuracy and Precision: Accuracy measures how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.govnih.gov Intra- and inter-day precision values (expressed as coefficient of variation, %CV) are typically required to be within ±15-20%. nih.gov
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov
Matrix Effect: The influence of sample components on the ionization of the analyte. The use of this compound helps to correct for this, but it must still be evaluated. ntnu.no
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
The table below summarizes typical acceptance criteria for the validation of a bioanalytical method in a preclinical research context.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Matrix Effect | CV of the response ratio (analyte/IS) across different lots of matrix should be ≤ 15%. |
| Recovery | Should be consistent, precise, and reproducible. |
By adhering to these validation frameworks, analytical methods employing this compound can produce high-quality, reliable quantitative data essential for advancing research into thyroid hormone metabolism. nih.goveuropa.eu
Investigative Research Utilizing N Acetyl L Thyroxine D3 in Thyroid Hormone Biochemistry
Mechanistic Elucidation of Enzymatic Deacetylation and Re-acetylation Pathways of Thyroid Hormone Derivatives in Model Systems
Research in this area utilizes N-Acetyl L-Thyroxine-d3 as a stable, traceable substrate in in vitro model systems, such as cultured liver cells (hepatocytes) or kidney cells, which are known sites of thyroid hormone metabolism. In a typical assay, cell lysates or purified enzyme fractions are incubated with this compound. The reaction progress is monitored over time by quantifying the formation of L-Thyroxine-d3 (the deacetylated product) and the depletion of the this compound substrate.
The use of the deuterated (-d3) label is critical for eliminating ambiguity in the measurements. Mass spectrometry can distinguish between the labeled substrate/product and any endogenous N-Acetyl L-Thyroxine or L-Thyroxine present in the biological matrix, ensuring that the measured activity is solely attributable to the enzymatic processing of the administered compound. This allows for the precise determination of enzyme kinetics and the identification of specific deacetylases involved in thyroid hormone metabolism. Conversely, for re-acetylation studies, L-Thyroxine-d3 could be used as a substrate to track its conversion back to this compound.
Table 1: Hypothetical Deacetylase Activity in Rat Liver Homogenate
| Time (minutes) | This compound (pmol) | L-Thyroxine-d3 (pmol) |
|---|---|---|
| 0 | 100 | 0 |
| 15 | 85 | 15 |
| 30 | 72 | 28 |
| 60 | 51 | 49 |
| 120 | 24 | 76 |
Application of this compound in Exploring Thyroid Hormone Transporter Interactions in Isolated Cellular and Subcellular Fractions
Thyroid hormones require specific transporter proteins to cross cell membranes and reach their nuclear receptors. nih.gov Several families of transporters, including Monocarboxylate Transporters (MCTs) and Organic Anion-Transporting Polypeptides (OATPs), are involved in this process. N-acetylation of thyroxine may alter its affinity for these transporters, thereby influencing its cellular uptake and efflux.
This compound is employed in transport assays using isolated cellular fractions (e.g., plasma membrane vesicles) or whole cells engineered to express specific transporters. In these experiments, the labeled compound is introduced into the extracellular medium, and its accumulation inside the cells or vesicles is measured over time. The rate of uptake can be determined under various conditions, such as in the presence of known transporter inhibitors or competing substrates, to characterize the specificity and kinetics of the interaction. The deuterated label allows for highly sensitive and specific quantification of the transported this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS), distinguishing it from any unlabeled thyroxine analogs. nih.gov
These studies help to determine whether N-Acetyl L-Thyroxine is a substrate for known thyroid hormone transporters and to calculate key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax), providing insight into the efficiency of its transport.
Kinetic Analysis of this compound Biotransformation by Deiodinase Enzymes in In Vitro Assays
Deiodinase enzymes are essential for the activation and inactivation of thyroid hormones. researchgate.net The three types of deiodinases (D1, D2, and D3) catalyze the removal of iodine atoms from the thyronine structure. researchgate.net For instance, D2 converts the prohormone thyroxine (T4) into the more active triiodothyronine (T3), while D3 inactivates both T4 and T3. researchgate.netnih.gov Investigating how modifications like N-acetylation affect the interaction with these enzymes is vital.
In vitro assays using recombinant human deiodinase enzymes allow for a detailed kinetic analysis of this compound biotransformation. The deuterated compound is incubated with a specific deiodinase, and the reaction is monitored for the production of various deiodinated metabolites, such as N-acetyl-triiodothyronine-d3. The stable isotope label is crucial for these assays, as it enables the use of LC-MS/MS to accurately quantify the minute concentrations of the metabolites formed. This method offers superior specificity compared to older radioimmunoassay techniques. nih.govnih.gov
By measuring the rate of metabolite formation at different substrate concentrations, researchers can determine the kinetic parameters (Km and Vmax) of this compound for each deiodinase. This data reveals the compound's susceptibility to deiodination and its potential to act as a substrate or inhibitor of these key regulatory enzymes.
Table 2: Illustrative Kinetic Parameters of this compound with Deiodinases
| Enzyme | Km (nM) | Vmax (pmol/mg protein/min) |
|---|---|---|
| Type 1 Deiodinase (D1) | 1500 | 8.5 |
| Type 2 Deiodinase (D2) | 250 | 2.1 |
| Type 3 Deiodinase (D3) | 80 | 15.2 |
Tracing Metabolic Fates and Distribution of Thyroxine Analogs in Non-Human Biological Systems
Following administration of this compound, its journey through the body can be traced. At various time points, samples of blood, urine, feces, and different tissues (e.g., liver, kidney, brain, thyroid) are collected. The concentrations of the parent compound and its potential metabolites (e.g., deacetylated, deiodinated, or conjugated forms) are then quantified using LC-MS/MS. The deuterium (B1214612) label ensures that the detected compounds are unequivocally derived from the administered dose, allowing them to be distinguished from endogenous thyroid hormones.
This approach provides a comprehensive pharmacokinetic and metabolic profile of the analog. It reveals how quickly the compound is absorbed, how it is distributed among different organs, what metabolic transformations it undergoes, and how it is ultimately eliminated from the body. This information is critical for evaluating the potential biological activity and clearance pathways of acetylated thyroxine derivatives.
Table 3: Example Tissue Distribution of this compound in a Rat Model (4 hours post-administration)
| Tissue | Concentration (ng/g tissue) |
|---|---|
| Blood Plasma | 12.5 |
| Liver | 45.8 |
| Kidney | 33.1 |
| Brain | 2.3 |
| Thyroid | 5.6 |
N Acetyl L Thyroxine D3 in the Characterization of Thyroid Hormone Reference Materials
Role of N-Acetyl L-Thyroxine-d3 as a Certified Reference Standard for Thyroid Hormone Impurity Profiling
N-Acetyl L-Thyroxine is a known process-related impurity and a potential degradation product in the synthesis of levothyroxine, the synthetic form of the thyroid hormone thyroxine (T4). mdpi.comnih.gov Its presence, along with other related substances, can impact the safety and efficacy of levothyroxine drug products. Therefore, accurate identification and quantification of such impurities are critical aspects of quality control in the pharmaceutical industry.
This compound, a deuterated analog of this impurity, serves as an ideal internal standard for its quantification. The use of a stable isotope-labeled internal standard is a powerful analytical technique, particularly when coupled with mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS). The key advantage of using this compound is that it is chemically identical to the non-labeled analyte, N-Acetyl L-Thyroxine, and thus exhibits very similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to its higher mass resulting from the three deuterium (B1214612) atoms, it can be distinguished from the non-labeled compound by the mass spectrometer.
This allows for the correction of variations that may occur during the analytical process, such as extraction inefficiencies and matrix effects, leading to more accurate and precise quantification of the N-Acetyl L-Thyroxine impurity. While this compound is commercially available as a reference material, its certification as a Certified Reference Material (CRM) by a metrological institute would provide the highest level of accuracy and traceability for impurity profiling. lgcstandards.com CRMs are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.
In the development of a certified reference material for L-Thyroxine, a variety of analytical techniques are employed to identify and quantify impurities. mdpi.comnih.gov High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a powerful tool for this purpose. juniperpublishers.com In such analyses, the use of isotopically labeled internal standards like this compound is crucial for the accurate quantification of the corresponding non-labeled impurity.
Table 1: Application of this compound in Impurity Profiling
| Analytical Technique | Role of this compound | Benefit |
| LC-MS/MS | Internal Standard | Corrects for matrix effects and variations in sample preparation, leading to accurate quantification of N-Acetyl L-Thyroxine. |
| Isotope Dilution Mass Spectrometry (IDMS) | Primary ratio standard | Enables high-accuracy quantification of N-Acetyl L-Thyroxine, contributing to the overall purity assessment of L-Thyroxine reference materials. |
Contributions to Method Development and Validation for Quality Control of Thyroxine-Related Compounds
The development and validation of robust analytical methods are fundamental to ensuring the quality and consistency of pharmaceutical products. This compound plays a significant role in the development and validation of methods for the quality control of thyroxine-related compounds, particularly for assays designed to quantify impurities.
During method development, this compound can be used to optimize various parameters of an analytical method, such as chromatographic separation and mass spectrometric detection. By monitoring the signal of the deuterated internal standard, analysts can fine-tune the method to achieve the desired sensitivity, specificity, and chromatographic resolution for both the internal standard and the target analyte (N-Acetyl L-Thyroxine).
In method validation, which is a regulatory requirement, this compound is instrumental in assessing key performance characteristics of the analytical method. jneonatalsurg.comnih.govjneonatalsurg.comnih.gov These characteristics include:
Accuracy: By spiking known amounts of the non-labeled N-Acetyl L-Thyroxine into a sample matrix and using a fixed concentration of this compound as an internal standard, the accuracy of the method can be determined by comparing the measured concentration to the known spiked amount.
Precision: The precision of a method, which reflects the closeness of repeated measurements, can be evaluated at different concentration levels. The use of an internal standard like this compound helps to minimize variability and provides a more realistic assessment of the method's precision.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. By preparing a series of calibration standards containing varying concentrations of N-Acetyl L-Thyroxine and a constant concentration of this compound, a calibration curve can be constructed to demonstrate the linear range of the method.
Specificity: The use of a mass spectrometer as a detector provides high specificity. The unique mass-to-charge ratio of this compound ensures that its signal is not interfered with by other components in the sample matrix, thereby confirming the specificity of the method for the analyte of interest.
Table 2: Role of this compound in Method Validation Parameters
| Validation Parameter | Contribution of this compound |
| Accuracy | Enables assessment of the agreement between the measured value and the true value by correcting for systematic errors. |
| Precision | Improves the reproducibility of measurements by accounting for random variations in the analytical process. |
| Linearity | Facilitates the establishment of a linear relationship between analyte concentration and instrument response over a defined range. |
| Specificity | Confirms the ability of the method to measure the analyte of interest without interference from other sample components. |
Assessment of Analytical Traceability and Measurement Uncertainty Using Deuterated Thyroxine Derivatives
Analytical traceability and measurement uncertainty are fundamental concepts in metrology that ensure the reliability and comparability of measurement results. mdpi.comnih.gov this compound, as a deuterated thyroxine derivative, plays a crucial role in establishing analytical traceability and estimating measurement uncertainty in the analysis of thyroid hormone reference materials.
Analytical Traceability:
Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. In the context of thyroid hormone analysis, the ultimate reference is often the International System of Units (SI).
Measurement Uncertainty:
Measurement uncertainty is a parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand. The estimation of measurement uncertainty is a critical component in the characterization of reference materials.
Emerging Research Avenues and Future Outlook for N Acetyl L Thyroxine D3
Integration of N-Acetyl L-Thyroxine-d3 in Advanced Metabolomics and Proteomics Studies for Thyroid Hormone Networks
The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics and proteomics, enabling accurate quantification and flux analysis of biomolecules. eurisotop.combiosyn.com this compound, with its deuterium-labeled acetyl group, is ideally suited for these applications within the context of thyroid hormone research.
In metabolomics, stable isotopes are used to trace the metabolic fate of compounds and to serve as internal standards for precise quantification. eurisotop.commasonaco.org The deuterium (B1214612) label in this compound allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. biosyn.com This is critical for several potential research applications:
Metabolic Pathway Analysis: By introducing this compound into cellular or animal models, researchers can trace its conversion to other metabolites, elucidating the pathways of acetylated thyroid hormone metabolism.
Accurate Quantification: It can serve as an ideal internal standard for the quantification of endogenous N-Acetyl L-Thyroxine in biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response. eurisotop.com Deuterium-labeled L-thyroxine (d2-T4) has already been successfully synthesized and utilized for the accurate measurement of free thyroxine, demonstrating the feasibility and reliability of this approach. nih.govresearchgate.net
Similarly, in proteomics, stable isotope labeling techniques are used to compare protein expression levels between different states. While direct use in traditional proteomics workflows like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) is not its primary application, the impact of acetylated thyroxine on protein expression can be studied using this compound. For instance, researchers could treat cells with this compound and use quantitative proteomics to identify changes in the proteome, thereby uncovering the molecular targets and signaling pathways affected by acetylated thyroid hormones. Deuterium oxide (D2O) labeling has been effectively used to analyze proteome-wide protein turnover, highlighting the power of deuterium labeling in proteomic studies. nih.gov
Table 1: Potential Applications of this compound in Metabolomics and Proteomics
| Research Area | Application of this compound | Expected Outcome |
| Metabolomics | Tracer for metabolic pathways | Elucidation of the metabolic fate of acetylated thyroxine. |
| Internal standard for mass spectrometry | Accurate and precise quantification of endogenous N-Acetyl L-Thyroxine. | |
| Proteomics | Perturbing agent for differential proteomics | Identification of proteins and pathways regulated by acetylated thyroxine. |
Potential for this compound in Novel In Vitro Model Systems for Thyroid Hormone Research
In vitro models are indispensable for studying the cellular and molecular mechanisms of thyroid hormone action. nih.gov The availability of this compound opens up new possibilities for designing sophisticated in vitro experiments.
One promising area is the use of human induced pluripotent stem cells (hiPSCs) to model thyroid diseases and study neural differentiation. mdpi.com By treating hiPSC-derived neurons or thyrocytes with this compound, researchers can investigate the specific effects of the acetylated form of the hormone on cellular processes, using the deuterium label to track its uptake and metabolism at the cellular level.
Furthermore, in vitro studies have been crucial in understanding the proliferative effects of thyroid hormones on cancer cells. researchgate.net this compound could be used in such models to determine if the acetylated form possesses similar or distinct activities, and its deuterated nature would allow for precise measurement of its concentration and metabolic products within the cell culture system. The study of N-acetylated compounds in vitro is not new; for instance, N-acetylcysteine has been investigated for its effects on thyrocytes in culture. nih.govresearchgate.net
Methodological Advancements and Remaining Challenges in the Comprehensive Analysis of Acetylated Thyroid Hormone Species
The accurate analysis of thyroid hormones and their metabolites is challenging due to their low concentrations and the complexity of biological matrices. esmed.orgesmed.orgresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose, offering high sensitivity and specificity. esmed.orgnih.gov
The development and use of stable isotope-labeled internal standards, such as this compound, represent a significant methodological advancement. The use of deuterated internal standards in LC-MS/MS is a well-established method to improve the accuracy of quantification. nih.govresearchgate.net
However, challenges remain in the comprehensive analysis of acetylated thyroid hormone species. These include:
Synthesis and Purity: The synthesis of high-purity this compound is crucial for its use as a reliable standard. blucher.com.br The presence of unlabeled impurities can compromise the accuracy of quantitative assays.
Extraction Efficiency: Efficient extraction of acetylated thyroid hormones from complex biological samples is necessary for accurate measurement.
Chromatographic Separation: Achieving good chromatographic separation of various thyroid hormone isomers and metabolites is essential to prevent analytical interferences.
Future methodological developments will likely focus on improving the sensitivity of detection, developing more efficient extraction protocols, and synthesizing a wider range of isotopically labeled standards for other thyroid hormone metabolites.
Strategic Directions for Future Academic Research on this compound and its Biological Relevance
To fully understand the biological relevance of this compound and its endogenous counterpart, future academic research should focus on several strategic directions:
Elucidating the Metabolic Pathways: A primary goal should be to map the metabolic pathways of N-Acetyl L-Thyroxine. Using this compound as a tracer in both in vitro and in vivo models will be instrumental in identifying the enzymes responsible for its synthesis and degradation, and in determining its metabolic products.
Investigating Receptor Binding and Biological Activity: The binding affinity of N-Acetyl L-Thyroxine to thyroid hormone receptors and other binding proteins needs to be systematically evaluated. N-Acetyl-L-thyroxine, the non-deuterated form, has been shown to have a weak binding affinity to thyroxine-binding globulin. caymanchem.com Further studies are needed to determine if it interacts with other receptors and to characterize its downstream biological effects.
Exploring the Role in Pathophysiology: Research should be directed towards understanding the potential role of acetylated thyroid hormones in various physiological and pathological conditions. This includes investigating its levels in patients with thyroid disorders, metabolic syndromes, and cancer.
Development of Advanced Analytical Platforms: There is a need for the continued development of highly sensitive and specific analytical methods for the simultaneous quantification of a broad range of thyroid hormone metabolites, including acetylated species. This will require the synthesis of a panel of isotopically labeled internal standards.
By pursuing these research directions, the scientific community can unravel the biological significance of N-Acetyl L-Thyroxine and its potential as a biomarker or therapeutic target.
Q & A
Q. How can researchers validate the purity and stability of N-Acetyl L-Thyroxine-d³ in experimental setups?
Methodological Answer:
- Use certified reference materials (CRMs) for calibration and cross-validate results with HPLC coupled with mass spectrometry (LC-MS) to confirm isotopic integrity and purity. Stability studies should include accelerated degradation tests under varying pH, temperature, and light conditions, with quantification via UV-Vis spectroscopy or isotopic dilution assays .
- For deuterium retention analysis, employ nuclear magnetic resonance (NMR) spectroscopy to verify the position and stability of deuterium labels during storage and handling .
Q. What are the critical safety protocols for handling N-Acetyl L-Thyroxine-d³ in laboratory settings?
Methodological Answer:
- Follow chemical hygiene plans aligned with (EC) No. 1272/2008 guidelines, including:
- Use of fume hoods and closed systems to minimize inhalation risks.
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Emergency protocols for spills: Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
- Monitor workplace exposure using gas chromatography or air sampling for trace contaminants .
Q. Which solvent systems are optimal for dissolving N-Acetyl L-Thyroxine-d³ in in vitro assays?
Methodological Answer:
- Prioritize green solvents such as dimethyl sulfoxide (DMSO) or ethanol-water mixtures, as these minimize interference in bioassays and align with sustainable chemistry guidelines.
- Avoid N-methyl-2-pyrrolidone (NMP) and DMF due to their reproductive toxicity risks and potential to destabilize deuterated compounds .
Advanced Research Questions
Q. How can isotopic labeling (deuterium) in N-Acetyl L-Thyroxine-d³ influence pharmacokinetic studies?
Methodological Answer:
- Design tracer experiments using LC-MS to track metabolic pathways and compare deuterium retention rates against non-deuterated analogs.
- Assess metabolic stability in hepatic microsomes or plasma via time-course studies, quantifying half-life () and clearance rates .
- Note: Deuterium may alter hydrogen-bonding interactions, affecting receptor binding kinetics; validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental strategies resolve contradictions in data on N-Acetyl L-Thyroxine-d³’s neuroendocrine activity?
Methodological Answer:
- Address variability by:
- Standardizing cell lines (e.g., GH3 pituitary cells) and normalizing results to endogenous thyroxine levels.
- Using knockout models (e.g., TRα/β-deficient mice) to isolate receptor-specific effects.
- Applying Bayesian statistical models to reconcile conflicting dose-response data from high-throughput screens .
Q. How to optimize synthetic routes for N-Acetyl L-Thyroxine-d³ to improve deuterium incorporation efficiency?
Methodological Answer:
- Use deuterium exchange catalysis (e.g., D₂O with Pd/C or Rh catalysts) to enhance isotopic enrichment at specific positions.
- Monitor reaction progress via FTIR spectroscopy to detect intermediate deuteration states.
- Purify via preparative chromatography with deuterated solvents to minimize isotopic dilution .
Methodological and Analytical Considerations
Q. What are best practices for designing longitudinal studies on N-Acetyl L-Thyroxine-d³’s effects in in vivo models?
Methodological Answer:
- Implement triple-quadrupole MS/MS for high-sensitivity quantification in plasma/tissue homogenates.
- Control for diurnal hormone fluctuations by standardizing sample collection times and using telemetry for real-time physiological monitoring .
- Include isotopic internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .
Q. How to address discrepancies between in vitro and in vivo potency of N-Acetyl L-Thyroxine-d³?
Methodological Answer:
- Investigate protein binding using equilibrium dialysis or ultrafiltration to assess free fraction availability.
- Perform physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and metabolic enzyme variability.
- Validate with microdialysis in target tissues (e.g., brain or thyroid) to measure unbound drug concentrations .
Data Reporting and Ethical Compliance
Q. What ethical considerations apply to studies involving deuterated thyroid hormone analogs?
Methodological Answer:
Q. How should researchers document analytical variability in N-Acetyl L-Thyroxine-d³ studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
